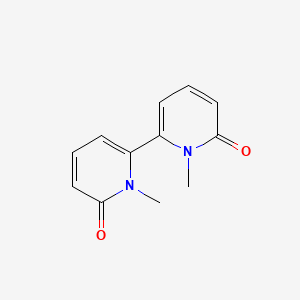
1,1'-diMethyl-
Overview
Description
1,1’-Dimethylcyclohexane, also known as gem-dimethylcyclohexane, is an organic compound with the molecular formula C8H16. It is a derivative of cyclohexane where two methyl groups are attached to the same carbon atom, making it a geminal dimethyl compound. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dimethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. Another method includes the catalytic hydrogenation of 1,1’-dimethylcyclohexene .
Industrial Production Methods
Industrial production of 1,1’-dimethylcyclohexane typically involves the catalytic hydrogenation of 1,1’-dimethylcyclohexene using a metal catalyst such as palladium on carbon. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
1,1’-Dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions typically involve the hydrogenation of double bonds if present in derivatives.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Cyclohexanol, cyclohexanone, and adipic acid.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated cyclohexanes.
Scientific Research Applications
1,1’-Dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Studied for its effects on biological membranes and as a model compound in lipid research.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Employed in the production of polymers and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 1,1’-dimethylcyclohexane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes. In chemical reactions, its reactivity is primarily determined by the presence of the geminal dimethyl groups, which can stabilize carbocations and influence reaction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclohexane: Differing in the position of the methyl groups, leading to different steric and electronic effects.
1,3-Dimethylcyclohexane: Another positional isomer with distinct chemical properties.
Cyclohexane: The parent compound without any methyl substitution
Uniqueness
1,1’-Dimethylcyclohexane is unique due to the geminal positioning of its methyl groups, which imparts specific steric hindrance and electronic effects. This makes it a valuable compound for studying the influence of geminal substitution on chemical reactivity and physical properties .
Properties
IUPAC Name |
1-methyl-6-(1-methyl-6-oxopyridin-2-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-13-9(5-3-7-11(13)15)10-6-4-8-12(16)14(10)2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIZBVKKSJWFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C2=CC=CC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-](/img/structure/B3231502.png)
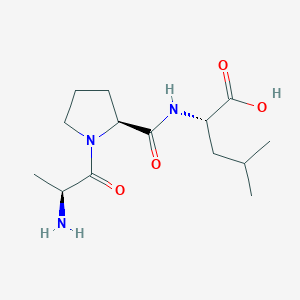
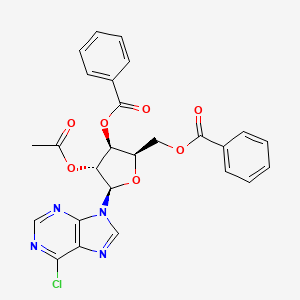
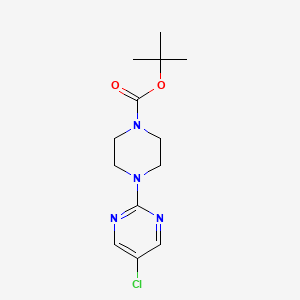
![5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3231525.png)

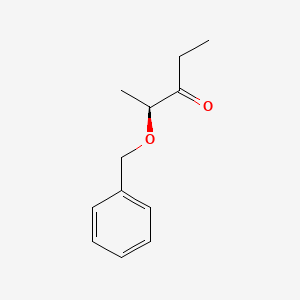

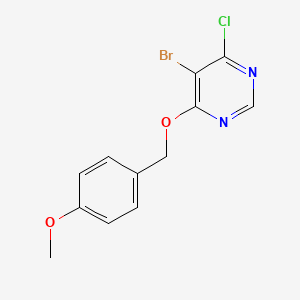



![2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B3231582.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole](/img/structure/B3231588.png)
